molecular formula C16H12O4S B1658018 2-(9H-thioxanthen-9-yl)propanedioic acid CAS No. 5923-05-7

2-(9H-thioxanthen-9-yl)propanedioic acid

Cat. No.: B1658018
CAS No.: 5923-05-7
M. Wt: 300.3 g/mol
InChI Key: XJHMYBULNXIJIV-UHFFFAOYSA-N
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Description

Thioxanthene derivatives are sulfur-containing heterocyclic compounds characterized by a tricyclic structure consisting of two benzene rings fused to a central thiophene ring. These compounds exhibit diverse chemical and biological properties, making them valuable in pharmaceuticals, photoinitiators, and materials science . This article focuses on comparing these analogs based on substituent effects, synthesis, and applications.

Properties

CAS No.

5923-05-7

Molecular Formula

C16H12O4S

Molecular Weight

300.3 g/mol

IUPAC Name

2-(9H-thioxanthen-9-yl)propanedioic acid

InChI

InChI=1S/C16H12O4S/c17-15(18)14(16(19)20)13-9-5-1-3-7-11(9)21-12-8-4-2-6-10(12)13/h1-8,13-14H,(H,17,18)(H,19,20)

InChI Key

XJHMYBULNXIJIV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)C(C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)C(C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Thioxanthene derivatives differ primarily in their substituents, which significantly influence their physical, chemical, and functional properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Synthesis Highlights Reference
2-Hydroxy-9H-thioxanthen-9-one -OH at C2 C₁₃H₈O₂S 244.26 High-yield synthesis (98%), m.p. 247–248°C Pd-catalyzed hydroxylation of aryl halides
2-Isopropyl-9H-thioxanthen-9-one -CH(CH₃)₂ at C2 C₁₆H₁₄OS 254.35 Photoinitiator (e.g., Quantacure ITX) Commercial synthesis (98% purity)
2-Methyl-9H-thioxanthen-9-one -CH₃ at C2 C₁₄H₁₀OS 226.29 UV-curing applications Not explicitly described
2,4-Diethyl-9H-thioxanthen-9-one -CH₂CH₃ at C2 and C4 C₁₇H₁₆OS 282.37 Regulated under EPA guidelines PMN reporting (CAS 82799-44-8)
TXO-PhCz (10,10-dioxide) -PhCz (phenylcarbazole) at C2 C₂₅H₁₅NO₃S 409.45 Donor moiety in OLED materials Coupling with carbazole donors
9H-Thioxanthen-9-one 10-oxide Sulfoxide group at S1 C₁₃H₈O₂S 244.26 Intermediate in oxidation reactions H₂O₂/ZrCl₄ oxidation (31% yield)
9-[3-(Dimethylamino)propyl]-2-CF₃ -CF₃ at C2, -N(CH₃)₂ at C9 C₁₉H₂₀F₃NOS 375.43 Antipsychotic impurity (flupenthixol) Recrystallization from dichloromethane

Physicochemical Properties

  • Melting Points : Substituents like hydroxyl groups increase melting points (e.g., 247–248°C for 2-hydroxy derivatives vs. ~200°C for alkyl-substituted analogs).
  • Photoactivity : Isopropyl and methyl groups enhance UV absorption, making 2-isopropylthioxanthone (ITX) a potent photoinitiator .

Research Findings and Challenges

  • Structural Insights: X-ray crystallography of 9-[3-(Dimethylamino)propyl]-2-CF₃ reveals a distorted boat conformation in the thioxanthene ring and intermolecular hydrogen bonding, critical for stability .
  • Synthetic Limitations : Low yields in sulfone/sulfoxide synthesis (e.g., 13% for 10,10-dioxide ) suggest opportunities for catalytic optimization.
  • Environmental Impact : Regulatory scrutiny of 2,4-diethylthioxanthen-9-one underscores the need for greener alternatives .

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